molecular formula C4H6Br2 B7822478 2-Butene, 1,4-dibromo-

2-Butene, 1,4-dibromo-

Cat. No. B7822478
M. Wt: 213.90 g/mol
InChI Key: RMXLHIUHKIVPAB-UHFFFAOYSA-N
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Description

2-Butene, 1,4-dibromo- is a useful research compound. Its molecular formula is C4H6Br2 and its molecular weight is 213.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butene, 1,4-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 1,4-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhanced Biostability in Polyurethane Synthesis

2-Butene-1,4-diol is utilized as a chain extender in the synthesis of poly(ether)urethane, introducing carbon–carbon double bonds presumed to scavenge free radicals causing oxidative biodegradation. This incorporation has shown to improve biostability without compromising blood compatibility, indicating potential in medical applications (Hsu & Chen, 1999).

Synthesis of 2-Substituted 1,3-Butadienes

1,4-Dibromo-2-butene is used in a two-step procedure to prepare 2-alkyl-1,3-butadienes. The process involves cuprate addition to yield 3-alkyl-4-bromo-1-butene followed by dehydrohalogenation, demonstrating the compound's role in organic synthesis (Sen, Singh & Sieburth, 2009).

Advanced Material Synthesis

The reactivity of 1,4-dibromo-2-butene with other compounds, such as phenylacetylene, has been studied, leading to the synthesis of materials like 1,2-disilabenzene. This reactivity underlines its utility in creating complex chemical structures with potential applications in materials science (Kinjo et al., 2007).

Hydrogenation Studies

2-Butene-1,4-diol, derived from 1,4-dibromo-2-butene, has been a subject of study in the field of selective hydrogenation. Research has explored the roles of catalysts, solvents, and other factors in the hydrogenation process, which is crucial in the synthesis of various chemical products (Musolino et al., 2003; Telkar et al., 2001).

properties

IUPAC Name

1,4-dibromobut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXLHIUHKIVPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859544
Record name 1,4-Dibromo-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-but-2-ene

CAS RN

6974-12-5
Record name 1,4-Dibromo-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6974-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JR Du, F Du, K Yang, J Zheng, K Ma, C Du… - Journal of Membrane …, 2023 - Elsevier
Poly(N,N-dimethylaminoethyl methacrylate) (PDM) is a water-soluble polymer that can be crosslinked via a quaternization reaction that takes 4–20 h. Polyhalogenated hydrocarbons …
Number of citations: 0 www.sciencedirect.com
E Zeiger, BH Margolin - Regulatory Toxicology and Pharmacology, 2000 - Elsevier
It has been estimated that there are approximately 80,000 chemicals in commerce. Thus, it is not possible to test all these substances for mutagenicity and carcinogenicity; it is possible, …
Number of citations: 63 www.sciencedirect.com
A Rembaum - 1977 - ntrs.nasa.gov
Linear ionene polyquaternary cationic polymeric segments are bonded by means of the Menshutkin reaction (quaternization) to biocompatible, extremely small, porous particles …
Number of citations: 0 ntrs.nasa.gov
J Crognale, SM O'Dell, TA Donovan - 2019 - core.ac.uk
The origin of the batch-to-batch inconsistency in flavor of Purgatory Beer Company’s Fiero Coconut Rum porter was investigated by extracting organic compounds from desirable and …
Number of citations: 3 core.ac.uk
A Khairiyyah - repository.uinjkt.ac.id
Furfuril alkohol (FA) merupakan turunan dari lignoselulosa yang dapat dikonversi menjadi senyawa kimia berharga. Konversi FA menjadi senyawa dimer dan trimer mampu …
Number of citations: 0 repository.uinjkt.ac.id

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